molecular formula C9H11BrN4O3 B2728396 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 55970-61-1

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2728396
CAS No.: 55970-61-1
M. Wt: 303.116
InChI Key: NGHGTYUHXINBBV-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core substituted with a bromine atom at position 8, a 2-hydroxyethyl group at position 7, and methyl groups at positions 1 and 3 (CAS: 519-37-9). This compound shares structural similarities with caffeine and theophylline but incorporates a bromine atom and a hydroxyethyl moiety, which influence its physicochemical and pharmacological properties. Synthetically, it is derived via bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione intermediates followed by substitution at position 7.

Properties

IUPAC Name

8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHGTYUHXINBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Alkylation: The hydroxyethyl group can be introduced via alkylation of the purine ring using ethylene oxide or a similar reagent.

    Methylation: The methyl groups at the 1st and 3rd positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated purine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 7-(2-carboxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

    Reduction: Formation of 7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

    Substitution: Formation of 8-substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has shown potential as a pharmacological agent. Its structural similarities to known purine derivatives allow it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research indicates that modifications in purine structures can enhance anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .

Biochemical Research

The compound serves as a valuable tool in biochemical assays and research:

  • Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes involved in nucleotide metabolism. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
  • Signal Transduction Pathways : The compound may influence various signaling pathways by acting on purinergic receptors, which are essential for cellular communication and function .

Drug Development

The unique properties of 8-bromo derivatives make them suitable candidates for drug development:

  • Lead Compound in Drug Design : Given its biological activities, this compound may serve as a lead structure for the design of new drugs targeting specific diseases such as cancer and inflammatory disorders. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity .

Case Studies

StudyObjectiveFindings
Ghorab et al. (2022)Evaluate anticancer effectsCompound exhibited significant cytotoxicity against Ehrlich Ascites Carcinoma cell lines .
Radek et al. (2022)Investigate enzyme inhibitionIdentified as a potent inhibitor of CDK2, suggesting potential in cancer therapy .
Dawood et al. (2022)Assess anti-inflammatory propertiesDemonstrated the ability to reduce inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or DNA synthesis.

    Pathways Involved: The compound can inhibit key enzymes, leading to disruption of cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The purine-dione scaffold allows diverse substitutions at positions 7 and 8, significantly altering biological activity and physical properties. Key analogues include:

Compound Name Substituents (Position 7) Substituents (Position 8) Key Features
Target Compound 2-Hydroxyethyl Bromine Enhanced hydrophilicity due to hydroxyl group; moderate lipophilicity
7-Benzyl-8-bromo-1,3-dimethyl derivative Benzyl Bromine Increased lipophilicity; higher affinity for serotonin receptors
8-Bromo-3-methyl-1H-purine-2,6-dione None Bromine Simpler structure; used as a synthetic intermediate
8-Alkoxy-1,3-dimethyl derivatives Variable alkyl chains Alkoxy Tunable lipophilicity; agonistic activity at 5-HT1A receptors
8-Bromo-7-isopropyl-3-methyl derivative Isopropyl Bromine High lipophilicity; potential CNS penetration

Physical Properties

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Moderate water solubility
7-Benzyl-8-bromo derivative 164 Low (hydrophobic benzyl group)
8-Bromo-3-methyl intermediate 207 Low (crystalline solid)

Biological Activity

8-Bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN4O3C_{10}H_{13}BrN_4O_3, with a molecular weight of approximately 300.14 g/mol. The presence of the bromine atom and the hydroxyethyl group may influence its biological interactions and solubility.

Antitumor Activity

Research has indicated that purine derivatives can exhibit significant antitumor properties. A study on structurally similar compounds showed that modifications at the 7-position of the purine ring enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with bromine substituents demonstrated increased potency against breast cancer cells (MCF-7 and MDA-MB-231) .

Table 1: Antitumor Activity of Purine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
8-Bromo-7-(2-hydroxyethyl)...MCF-715.4Induction of apoptosis
8-Bromo-7-(2-hydroxyethyl)...MDA-MB-23112.3Inhibition of cell proliferation
1,3-Dimethyl-3,7-dihydro...A549 (Lung)10.5Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Similar purine derivatives have shown efficacy in reducing inflammation in animal models by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: In Vivo Inflammation Model
In a rodent model of induced inflammation, administration of a related purine derivative resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to controls .

The biological activity of this compound is likely mediated through several mechanisms:

  • Adenosine Receptor Modulation : Purines often interact with adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in cellular signaling related to inflammation and tumor growth.
  • Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in nucleotide metabolism or signaling pathways that lead to cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain modifications on the purine ring can enhance apoptotic signaling pathways in cancer cells.

Q & A

Q. What are the common synthetic routes for 8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione, and how are key intermediates stabilized?

Synthesis typically involves multi-step alkylation and halogenation of purine precursors. For example:

  • Step 1 : Alkylation of the purine core at position 7 using 2-hydroxyethyl groups, often via nucleophilic substitution (e.g., with bromoethanol) under basic conditions (K2_2CO3_3/DMF) .
  • Step 2 : Bromination at position 8 using brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents to avoid hydrolysis .
  • Stabilization : Intermediates are stabilized by low-temperature reactions (-20°C to 0°C) and inert atmospheres (N2_2) to prevent oxidation of the hydroxyethyl group .

Q. Key Table: Reaction Conditions for Bromination

Halogenating AgentSolventTemperatureYield (%)Reference
NBSDCM0°C65–70
Br2_2/PPh3_3THFRT55–60

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., hydroxyethyl protons at δ 3.6–4.2 ppm; bromine’s deshielding effect on adjacent carbons) .
  • X-ray crystallography : Resolves planar distortions in the purine ring caused by bulky substituents. For example, dihedral angles between the hydroxyethyl group and purine core range from 85–90°, as seen in analogous structures .
  • HRMS : Confirms molecular weight (calc. 317.08 g/mol for C10_{10}H12_{12}BrN4_4O3_3) with <2 ppm error .

Q. How does the hydroxyethyl group influence solubility and stability under varying pH conditions?

  • Solubility : The hydroxyethyl group enhances water solubility (logP ≈ 1.2 vs. 2.5 for non-hydroxylated analogs) but reduces lipid membrane permeability .
  • Stability : Degrades rapidly in acidic conditions (pH < 3) via ester hydrolysis. Stability is maintained at pH 7–8 (t1/2_{1/2} > 24 hrs) with buffers like Tris-HCl .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. activation) be reconciled for this compound?

Contradictions often arise from:

  • Experimental systems : Cell-free assays (e.g., purified kinases) vs. cellular models (e.g., HEK293 cells) may show divergent activities due to off-target binding .
  • Concentration effects : Biphasic responses (activation at nM, inhibition at µM) are observed in adenosine receptor studies. Use dose-response curves with 8–10 concentration points to identify inflection thresholds .
  • Structural analogs : Compare with 8-chloro derivatives (e.g., 8-chloro-7-ethyl analogs) to isolate bromine-specific effects .

Q. Key Table: Biological Activity Variations

Assay TypeTargetActivity (IC50_{50})Reference
Cell-free kinase assayPKA12 nM (Inhibition)
Cellular model (HEK293)Adenosine A2A_{2A}480 nM (Activation)

Q. What computational and experimental strategies validate nucleophilic substitution mechanisms at position 8?

  • DFT calculations : Predict reaction pathways (e.g., SN_\text{N}2 vs. radical mechanisms) using Gaussian09 with B3LYP/6-31G(d) basis sets. Bromine’s electronegativity favors SN_\text{N}2 with a calculated ΔG^\ddagger of 18 kcal/mol .
  • Isotopic labeling : Use 18^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation into byproducts (HPLC-MS) .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C-Br stretch at 550 cm1^{-1}) to confirm second-order kinetics .

Q. How do crystallographic packing interactions affect the compound’s solid-state reactivity?

  • Hydrogen bonding : The hydroxyethyl group forms intermolecular H-bonds (O–H···N, 2.8–3.0 Å), stabilizing the crystal lattice but reducing solubility .
  • Halogen bonding : Bromine participates in Br···O interactions (3.2 Å) with carbonyl groups, influencing photostability. UV irradiation tests show 30% degradation after 48 hrs vs. 60% for non-brominated analogs .

Key Figure : Crystal packing diagram from analogous 8-chloro derivatives (CCDC 1845425) .

Q. What methodologies resolve degradation products during long-term storage?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Analyze via LC-MS:
    • Major degradant : 7-(2-hydroxyethyl)-1,3-dimethylxanthine (m/z 225.08) via debromination .
  • Stabilizers : Add antioxidants (0.1% BHT) and store under argon at -20°C to reduce debromination by 70% .

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

  • Protecting groups : Use TBDMS ethers to shield the hydroxyethyl group during subsequent reactions (e.g., Suzuki couplings at position 2) .
  • Metal catalysts : Pd(PPh3_3)4_4 enables cross-coupling at position 7 with aryl boronic acids (yields >80%) without disrupting the bromine .

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